molecular formula C16H13NO B14353281 4-[(Isoquinolin-4-yl)methyl]phenol CAS No. 90136-99-5

4-[(Isoquinolin-4-yl)methyl]phenol

Cat. No.: B14353281
CAS No.: 90136-99-5
M. Wt: 235.28 g/mol
InChI Key: AAGPJWJOHXHNQK-UHFFFAOYSA-N
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Description

4-[(Isoquinolin-4-yl)methyl]phenol is a phenolic derivative featuring an isoquinoline moiety linked via a methyl group to the para position of phenol. The isoquinoline group likely imparts unique electronic and steric properties, influencing reactivity and biological activity.

Properties

CAS No.

90136-99-5

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-(isoquinolin-4-ylmethyl)phenol

InChI

InChI=1S/C16H13NO/c18-15-7-5-12(6-8-15)9-14-11-17-10-13-3-1-2-4-16(13)14/h1-8,10-11,18H,9H2

InChI Key

AAGPJWJOHXHNQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Isoquinolin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the use of isoquinoline derivatives and phenol derivatives as starting materials. The reaction typically involves the formation of a carbon-carbon bond between the isoquinoline and phenol moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[(Isoquinolin-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(Isoquinolin-3-yl)phenol

  • Structure: Differs in the position of the isoquinoline substitution (3-yl vs. 4-yl).

4-Methylphenol (p-Cresol)

  • Structure: Simple methyl substitution at the para position of phenol.
  • Properties : Water solubility of 20 g/L at 20°C, melting point 32–34°C .
  • Applications : Widely used in synthesizing antioxidants (e.g., BHT), disinfectants, and resins .

4-Phenylphenol

  • Structure : Biphenyl system with a hydroxyl group at the para position.
  • Properties : CAS 92-69-3; used as a laboratory chemical with stringent safety protocols (e.g., skin and eye irritation risks) .

Methylphenol Derivatives (2-, 3-, and 4-Methylphenols)

  • Biological Activity: 3-Methylphenol and 2-methylphenol exhibit EC₅₀ values of 18.9 μM and 30.1 μM, respectively, for glycine receptor potentiation. Halogenation (e.g., 3-methyl-4-chlorophenol) enhances potency (EC₅₀ = 1.1 μM) .
  • Thermal Behavior: Methylphenol is a primary product of lignin pyrolysis, with yields influenced by zeolite acidity and temperature .
  • Comparison: The isoquinoline group may confer distinct thermal stability and receptor-binding profiles compared to simpler methylphenols.

Comparative Data Table

Compound Key Properties Applications References
4-[(Isoquinolin-4-yl)methyl]phenol Likely low water solubility; potential bioactivity Pharmaceutical intermediates (inferred)
4-Methylphenol (p-Cresol) Water-soluble (20 g/L); mp 32–34°C Antioxidants, resins, disinfectants
4-Phenylphenol CAS 92-69-3; irritant Laboratory chemical
3-Methylphenol EC₅₀ = 18.9 μM (glycine receptor) Neurological research
3-Methyl-4-chlorophenol EC₅₀ = 1.1 μM (glycine receptor) Enhanced bioactivity studies

Research Findings and Mechanistic Insights

  • Catalytic Pyrolysis: Methylphenol formation is suppressed at higher temperatures during lignin pyrolysis, favoring phenol production. Zeolite acidity (e.g., HFAU(2.6)) further modulates reactivity .
  • Environmental Persistence: Methylphenol degradation in consortia exhibits substrate-specific delays (4–6 weeks when switching between phenol and methylphenol) .
  • Biological Potency: Methylphenol derivatives' activity at glycine receptors is position-dependent, with halogenation significantly enhancing potency .

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